
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate is a chemical compound with the molecular formula C9H3ClF6NS. It is characterized by the presence of trifluoromethyl groups, a chlorine atom, and an isothiocyanate functional group attached to a benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate typically involves the reaction of 3,5-bis(trifluoromethyl)-2-chloroaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition . The general reaction scheme is as follows:
3,5-Bis(trifluoromethyl)-2-chloroaniline+Thiophosgene→3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to minimize side reactions and maximize the production of the desired isothiocyanate .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Organic solvents like dichloromethane, chloroform, and toluene are commonly used.
Major Products Formed
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases.
Agrochemicals: Employed in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: Utilized in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: Used in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Wirkmechanismus
The mechanism of action of 3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity and properties compared to other similar compounds. The trifluoromethyl groups further enhance its stability and lipophilicity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C9H2ClF6NS |
|---|---|
Molekulargewicht |
305.63 g/mol |
IUPAC-Name |
2-chloro-1-isothiocyanato-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF6NS/c10-7-5(9(14,15)16)1-4(8(11,12)13)2-6(7)17-3-18/h1-2H |
InChI-Schlüssel |
HBIFXQITXCULBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)N=C=S)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


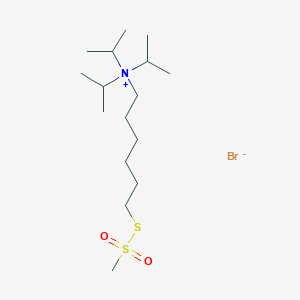
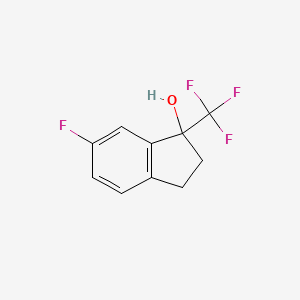
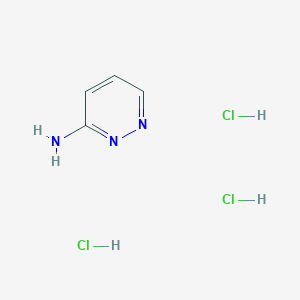
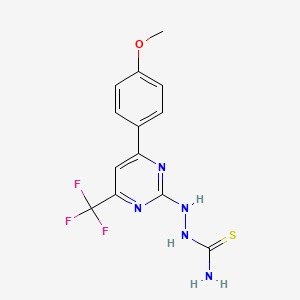
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)
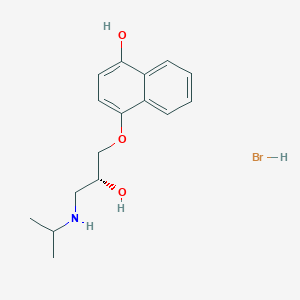
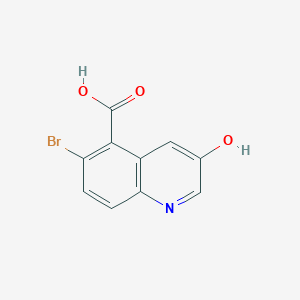
![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
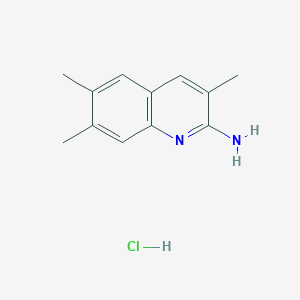
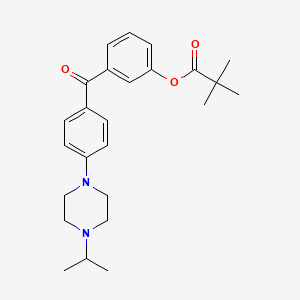
![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
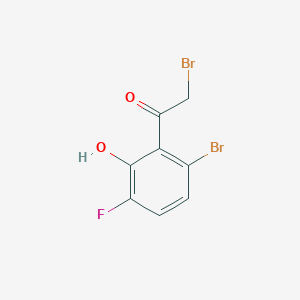
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
